molecular formula C21H24FNO2 B12549713 ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate CAS No. 848949-86-0

ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate

Cat. No.: B12549713
CAS No.: 848949-86-0
M. Wt: 341.4 g/mol
InChI Key: ZRIOEWNMVJBSNR-SFHVURJKSA-N
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Description

Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzhydrylideneamino group, a fluorine atom, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate typically involves the following steps:

    Formation of the benzhydrylideneamino group: This can be achieved by reacting a suitable amine with benzaldehyde under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The benzhydrylideneamino group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate can be compared with similar compounds such as:

    Ethyl (2S)-2-(benzhydrylideneamino)-4-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl (2S)-2-(benzhydrylideneamino)-4-bromo-4-methylpentanoate: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

848949-86-0

Molecular Formula

C21H24FNO2

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C21H24FNO2/c1-4-25-20(24)18(15-21(2,3)22)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,4,15H2,1-3H3/t18-/m0/s1

InChI Key

ZRIOEWNMVJBSNR-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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